

In-depth Technical Guide: Furfuryl Tetrahydropyranyladenine (CAS No. 109403-64-7)

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Compound of Interest

Compound Name: Furfuryl tetrahydropyranyladenine

Cat. No.: B184445

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Introduction

Furfuryl tetrahydropyranyladenine, identified by CAS number 109403-64-7, is a synthetic cytokinin derivative that has garnered significant interest in the fields of dermatology and cosmetology. Also known by the investigational name PRK-124, this molecule has demonstrated notable efficacy in the management of chronic inflammatory skin conditions, particularly rosacea, and possesses anti-aging properties. This technical guide provides a comprehensive overview of the available research on **Furfuryl tetrahydropyranyladenine**, including its chemical properties, plausible synthesis, biological activity, mechanism of action, and clinical findings.

Chemical Properties

Property	Value	Reference
IUPAC Name	N-(furan-2-ylmethyl)-9-(oxan-2-yl)purin-6-amine	
Synonyms	Furfuryl tetrahydropyranyladenine, PRK-124, 6-furfurylamino-9-(tetrahydropyran-2-yl)-9h-purine, N-(2-Furanylmethyl)-9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine	[1]
CAS Number	109403-64-7	[1][2][3]
Molecular Formula	C15H17N5O2	[1][3]
Molecular Weight	299.33 g/mol	[1]

Synthesis

While a detailed, step-by-step synthesis protocol for **Furfuryl tetrahydropyranyladenine** is not readily available in peer-reviewed literature, a plausible synthetic route can be devised based on established methods for the preparation of N6-substituted-9-(tetrahydropyranyl)purines. A likely approach involves a three-step process starting from 6-methylthiopurine.

Proposed Synthetic Pathway

A potential synthesis route for **Furfuryl tetrahydropyranyladenine** is outlined below. This pathway is based on the synthesis of analogous 6-alkyl- and arylamino-9-(tetrahydro-2-pyranyl)purines.



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Caption: Proposed synthesis pathway for **Furfuryl tetrahydropyranyladenine**.

Experimental Protocol (Hypothetical)

- Step 1: Synthesis of 6-Methylsulfonylpurine. 6-Methylthiopurine is oxidized using an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) in a suitable solvent like dichloromethane (DCM) to yield 6-methylsulfonylpurine.
- Step 2: Synthesis of 6-Methylsulfonyl-9-(tetrahydropyran-2-yl)purine. The nitrogen at the 9-position of 6-methylsulfonylpurine is protected with a tetrahydropyranyl (THP) group. This is typically achieved by reacting it with 3,4-dihydro-2H-pyran in the presence of an acid catalyst like p-toluenesulfonic acid (p-TsOH).
- Step 3: Synthesis of **Furfuryl tetrahydropyranyladenine**. The final step involves the nucleophilic substitution of the methylsulfonyl group with furfurylamine. The 6-methylsulfonyl-9-(tetrahydropyran-2-yl)purine is reacted with furfurylamine in a suitable solvent, which displaces the leaving group to yield the desired product, **Furfuryl tetrahydropyranyladenine**.

Biological Activity and Mechanism of Action

Furfuryl tetrahydropyranyladenine is a cytokinin, a class of plant hormones known to influence cell growth and differentiation. In human skin, it exhibits anti-inflammatory and anti-aging properties. The primary mechanism of action appears to be the improvement of the skin barrier function and modulation of inflammatory pathways.

Improvement of Skin Barrier Function

Clinical studies have consistently demonstrated that topical application of **Furfuryl tetrahydropyranyladenine** significantly reduces transepidermal water loss (TEWL).^{[4][5]} A lower TEWL value is indicative of an improved skin barrier function. This effect is crucial in the management of rosacea, a condition often associated with a compromised epidermal barrier.

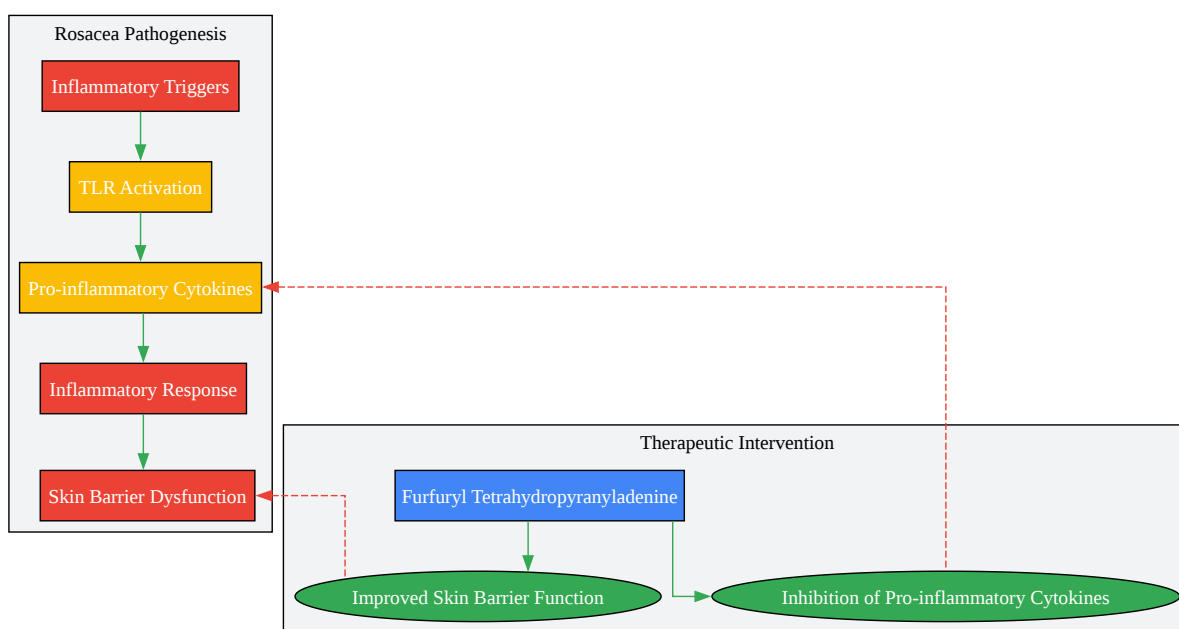
Anti-inflammatory Effects

The efficacy of **Furfuryl tetrahydropyranyladenine** in reducing erythema and inflammatory lesions in rosacea patients suggests a potent anti-inflammatory activity.^{[4][5]} While the specific molecular targets have not been fully elucidated for this particular compound, cytokinins, in general, are known to possess antioxidant properties and can modulate inflammatory signaling

pathways. It is hypothesized that **Furfuryl tetrahydropyranyladenine** may exert its anti-inflammatory effects through the inhibition of pro-inflammatory mediators in the skin.

Potential Signaling Pathways

The pathogenesis of rosacea involves complex interactions between the innate and adaptive immune systems, neurovascular dysregulation, and microbial factors. Key signaling pathways implicated include those involving Toll-like receptors (TLRs), the activation of the inflammasome, and the release of pro-inflammatory cytokines. While direct evidence for **Furfuryl tetrahydropyranyladenine** is lacking, its therapeutic effects suggest a potential modulation of these pathways.



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Caption: Hypothesized mechanism of action in rosacea.

Clinical Efficacy in Rosacea

Several open-label clinical trials have evaluated the efficacy and tolerability of a 0.125% **Furfuryl tetrahydropyranyladenine** lotion in patients with mild-to-moderate rosacea.

Summary of Clinical Trial Data

The following tables summarize the key quantitative findings from these studies.

Table 1: Reduction in Clinical Signs of Rosacea (48-Week Study)

Clinical Parameter	Mean Reduction at Week 12	Mean Reduction at Week 48	Statistical Significance (p-value)	Reference
Erythema Severity	22%	44%	< 0.05 at weeks 24, 36, and 48	[4] [5]
Inflammatory Lesion Count	55%	89%	< 0.05 at weeks 24, 36, and 48	[4] [5]

Table 2: Improvement in Skin Barrier Function and Symptoms (12-Week Study)

Parameter	Week 4	Week 8	Week 12	Reference
Reduction in TEWL	p = 0.01	p < 0.005	p < 0.001	[2]
Reduction in Dryness	p = 0.035	p = 0.037	p = 0.016	[2]

Experimental Protocols in Clinical Trials

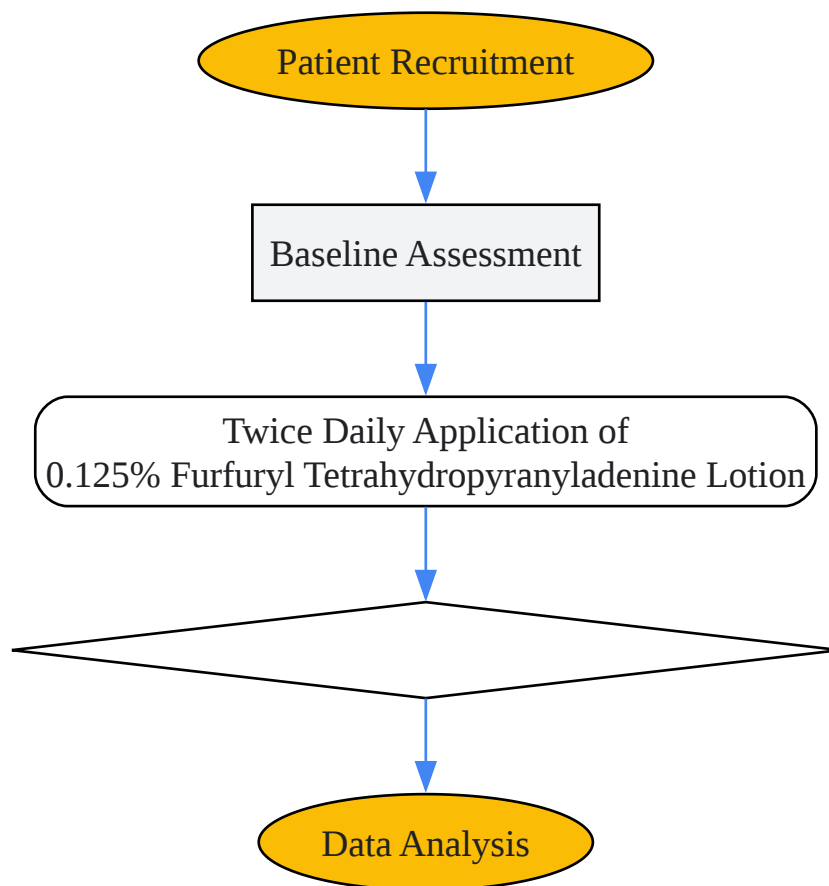
Study Design: Open-label, single-center studies were conducted on subjects with mild-to-moderate facial rosacea.[\[2\]](#)[\[4\]](#)[\[5\]](#)

Treatment Regimen: Subjects applied a 0.125% moisturizing lotion containing **Furfuryl tetrahydropyranyladenine** twice daily to the face.[\[2\]](#)[\[4\]](#)[\[5\]](#)

Assessments:

- **Clinical Signs:** Erythema and inflammatory lesions (papules and pustules) were assessed by a physician at baseline and at specified follow-up visits.
- **Skin Barrier Function:** Transepidermal water loss (TEWL) was measured using a tewameter.

- Tolerability: Subjects were monitored for any signs of skin irritation.



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Caption: Generalized workflow of clinical trials for **Furfuryl tetrahydropyranyladenine** in rosacea.

Antioxidant Potential

While specific quantitative data for the antioxidant capacity of **Furfuryl tetrahydropyranyladenine** is not available in the public domain, its classification as a cytokinin suggests inherent antioxidant properties. Cytokinins are known to protect against oxidative damage. Further research is warranted to quantify the antioxidant potential of this molecule, for instance, through a DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Conclusion

Furfuryl tetrahydropyranyladenine (PRK-124) is a promising synthetic cytokinin with demonstrated clinical efficacy and excellent tolerability in the treatment of mild-to-moderate rosacea. Its primary mechanism of action appears to be the enhancement of the skin barrier function and exertion of anti-inflammatory effects. While the precise molecular pathways are yet to be fully elucidated, the existing data provides a strong foundation for its use in dermatological formulations. Further research into its specific molecular targets, signaling pathways, and antioxidant capacity will provide a more complete understanding of its therapeutic potential.

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